molecular formula C5H14Cl2N4O3 B8231465 (2S)-2-amino-4-[(2-hydroxyhydrazinyl)methylideneamino]butanoic acid;dihydrochloride

(2S)-2-amino-4-[(2-hydroxyhydrazinyl)methylideneamino]butanoic acid;dihydrochloride

Cat. No.: B8231465
M. Wt: 249.09 g/mol
InChI Key: QBVWGAPEOQHWHI-FHNDMYTFSA-N
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Description

(2S)-2-amino-4-[(2-hydroxyhydrazinyl)methylideneamino]butanoic acid;dihydrochloride is a complex organic compound with the molecular formula C5H14Cl2N4O3. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes both amino and hydroxyamino groups, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-4-[(2-hydroxyhydrazinyl)methylideneamino]butanoic acid;dihydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

    Formation of the Amino Group:

    Hydroxyamino Group Addition: The hydroxyamino group is introduced via a hydroxylation reaction, which may involve the use of oxidizing agents such as hydrogen peroxide or other suitable reagents.

    Iminomethylation: The iminomethyl group is added through a condensation reaction with formaldehyde or a similar aldehyde compound.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-4-[(2-hydroxyhydrazinyl)methylideneamino]butanoic acid;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the iminomethyl group to an amine, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and hydroxyamino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation Products: Oxo derivatives

    Reduction Products: Amino derivatives

    Substitution Products: Alkylated or acylated derivatives

Scientific Research Applications

(2S)-2-amino-4-[(2-hydroxyhydrazinyl)methylideneamino]butanoic acid;dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in biochemical assays and as a building block for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (2S)-2-amino-4-[(2-hydroxyhydrazinyl)methylideneamino]butanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyamino groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. These interactions can modulate enzymatic activity, receptor binding, and other biochemical processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Butanoic acid, 2-amino-4-fluoro-, methyl ester, hydrochloride (1:1)
  • Butanoic acid, 4-[(2-methoxy-2-oxoethyl)amino]-, methyl ester, hydrochloride (1:1)

Uniqueness

(2S)-2-amino-4-[(2-hydroxyhydrazinyl)methylideneamino]butanoic acid;dihydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(2S)-2-amino-4-[(2-hydroxyhydrazinyl)methylideneamino]butanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N4O3.2ClH/c6-4(5(10)11)1-2-7-3-8-9-12;;/h3-4,9,12H,1-2,6H2,(H,7,8)(H,10,11);2*1H/t4-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVWGAPEOQHWHI-FHNDMYTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=CNNO)C(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN=CNNO)[C@@H](C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N4O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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